Methyl cis-4-(boc-amino)cyclohexanecarboxylate
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Overview
Description
Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a chemical compound with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cis-4-(boc-amino)cyclohexanecarboxylate can be synthesized through a multi-step process involving the protection of the amino group and esterification of the carboxylic acid group. The synthesis typically starts with the cyclohexanecarboxylic acid, which undergoes a series of reactions to introduce the tert-butoxycarbonyl (boc) protecting group and the methyl ester group .
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl cis-4-(boc-amino)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl cis-4-(boc-amino)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl cis-4-(boc-amino)cyclohexanecarboxylate involves its reactivity towards various chemical reagents. The boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can participate in various biochemical pathways .
Comparison with Similar Compounds
Methyl cis-4-(boc-amino)cyclohexanecarboxylate can be compared with similar compounds such as:
Methyl trans-4-(boc-amino)cyclohexanecarboxylate: Differing in the stereochemistry, this compound has the trans configuration, which affects its reactivity and physical properties.
Methyl 4-(boc-amino)benzoate: This compound has a benzene ring instead of a cyclohexane ring, leading to different chemical behavior and applications.
Methyl 4-(boc-amino)butanoate: With a shorter carbon chain, this compound exhibits different reactivity and is used in different synthetic applications.
This compound stands out due to its unique cis configuration, which influences its reactivity and makes it suitable for specific synthetic applications .
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOQMDUDKCMVFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591325 |
Source
|
Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146307-51-9 |
Source
|
Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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